2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole have similar imidazole rings but lack the fused pyridine ring.
Trifluoromethylated heterocycles: Compounds such as 6-(trifluoromethyl)pyridin-2-amine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine contain the trifluoromethyl group but differ in their core structures.
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine core with the trifluoromethyl and methyl substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F3N3 |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H8F3N3/c1-5-8(13)15-4-6(9(10,11)12)2-3-7(15)14-5/h2-4H,13H2,1H3 |
InChI Key |
USEIIOMSMSPOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(F)(F)F)N |
Origin of Product |
United States |
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